N-(3-chlorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(3-CHLOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and two aromatic rings with different substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of Aromatic Rings: The aromatic rings with their respective substituents are attached through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3-CHLOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLOROPHENYL)-2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
- N-(3-CHLOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE
Uniqueness
N-(3-CHLOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H23ClN2O3S |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23ClN2O3S/c1-15-5-2-3-6-17(15)14-27(25,26)23-11-9-16(10-12-23)20(24)22-19-8-4-7-18(21)13-19/h2-8,13,16H,9-12,14H2,1H3,(H,22,24) |
InChI Key |
TZSQSFPPSUUWCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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